4-Tert-butyl-4'-chloro-3'-fluorobenzophenone
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Overview
Description
4-Tert-butyl-4’-chloro-3’-fluorobenzophenone is an organic compound with the molecular formula C17H16ClFO. It is a member of the benzophenone family, characterized by the presence of a ketone functional group attached to two aromatic rings. This compound is notable for its unique combination of tert-butyl, chloro, and fluoro substituents on the benzophenone structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-4’-chloro-3’-fluorobenzophenone typically involves Friedel-Crafts acylation reactions. One common method includes the reaction of 4-tert-butylbenzoyl chloride with 3-chloro-4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-4’-chloro-3’-fluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of substituted benzophenones.
Reduction: Formation of 4-tert-butyl-4’-chloro-3’-fluorobenzhydrol.
Oxidation: Formation of 4-tert-butyl-4’-chloro-3’-fluorobenzoic acid.
Scientific Research Applications
4-Tert-butyl-4’-chloro-3’-fluorobenzophenone is utilized in various scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-4’-chloro-3’-fluorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s substituents influence its binding affinity and specificity. The ketone group can form hydrogen bonds, while the aromatic rings participate in π-π interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
- 4-Tert-butyl-4’-chloro-3’-fluorobenzophenone
- 4-Tert-butyl-4’-chloro-5’-fluorobenzophenone
- 4-Tert-butyl-4’-chloro-3’-trifluoromethylbenzophenone
Comparison:
- Structural Differences: The position and nature of substituents (e.g., fluoro vs. trifluoromethyl) can significantly affect the compound’s reactivity and properties.
- Chemical Properties: Variations in substituents lead to differences in melting points, boiling points, and solubility.
- Biological Activity: The presence of different substituents can alter the compound’s interaction with biological targets, influencing its efficacy and safety profile.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-chloro-3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-17(2,3)13-7-4-11(5-8-13)16(20)12-6-9-14(18)15(19)10-12/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQVDFGYRJGCMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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